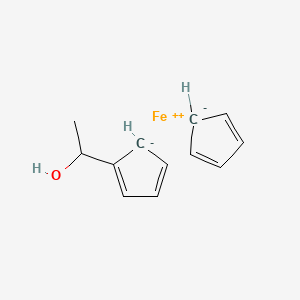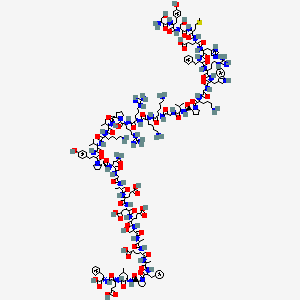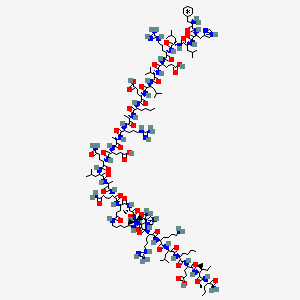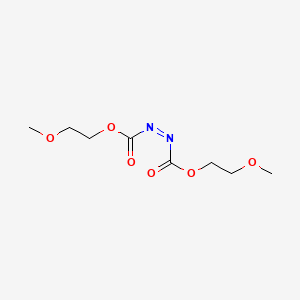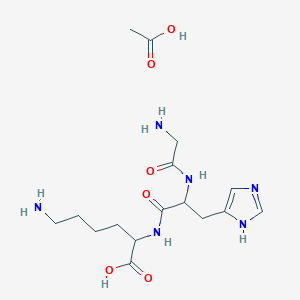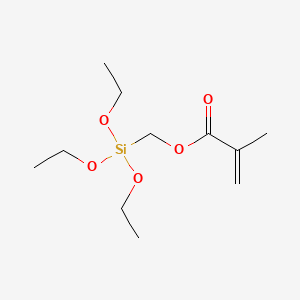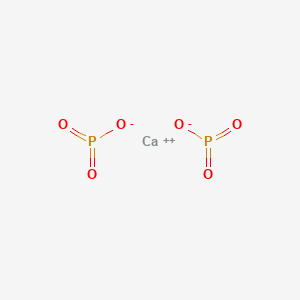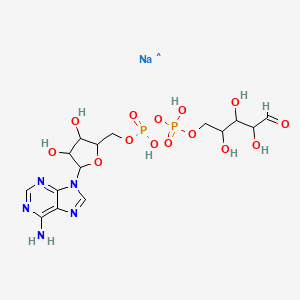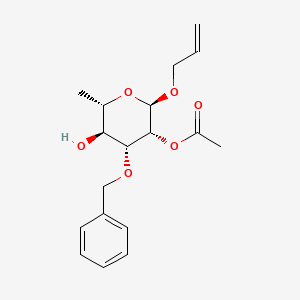
4E1RCat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It specifically inhibits the interaction between eukaryotic initiation factor 4E and eukaryotic initiation factor 4G, with an IC50 value of approximately 4 micromolar . This compound has significant implications in the field of cancer research due to its ability to interfere with protein synthesis, which is crucial for cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4E1RCat involves a multi-step process. The key steps include the formation of the pyrrole ring and the subsequent attachment of the furan and nitrophenyl groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually synthesized in batch reactors, and the final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4E1RCat undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur at the phenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
4E1RCat has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of cap-dependent translation and protein synthesis.
Biology: Employed in cellular studies to investigate the role of eukaryotic initiation factors in cell growth and proliferation.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit protein synthesis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein synthesis pathways
Mecanismo De Acción
4E1RCat exerts its effects by binding to eukaryotic initiation factor 4E, thereby preventing its interaction with eukaryotic initiation factor 4G. This inhibition disrupts the formation of the eukaryotic initiation factor 4F complex, which is essential for the recruitment of ribosomes to messenger RNA templates during protein synthesis. By blocking this process, this compound effectively reduces the synthesis of proteins that are crucial for cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
4EGI-1: Another inhibitor of the eukaryotic initiation factor 4E-eukaryotic initiation factor 4G interaction, with similar mechanisms of action.
Uniqueness
4E1RCat is unique in its specific inhibition of the eukaryotic initiation factor 4E-eukaryotic initiation factor 4G interaction, making it a valuable tool for studying cap-dependent translation. Its ability to selectively target this interaction without affecting other pathways provides a distinct advantage in research and therapeutic applications .
Propiedades
Fórmula molecular |
C28H18N2O6 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16+ |
Clave InChI |
BBQRBOIMSKMFFO-LTGZKZEYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




